molecular formula C15H17N5 B1439405 7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204298-21-4

7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B1439405
CAS RN: 1204298-21-4
M. Wt: 267.33 g/mol
InChI Key: BBLBGBSRNGQCBI-UHFFFAOYSA-N
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Description

The compound “7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .


Synthesis Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies . This demonstrates the capability of this core for various chemical modifications.


Molecular Structure Analysis

The molecular formula of “7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine” is C15H17N5 . The molecular weight is 267.33 . The structure is based on the pyrazolo[1,5-a]pyrimidine scaffold, which is a fused ring system incorporating a pyrazole ring and a pyrimidine ring .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can undergo various chemical reactions. For instance, it can be modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . These reactions allow the incorporation of suitable functional groups at specific positions on the fused-ring system .

Mechanism of Action

While the specific mechanism of action for “7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been studied as potential CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Therefore, future research could focus on exploring these properties and developing new applications for these compounds.

properties

IUPAC Name

[2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-9-5-4-6-12(7-9)14-11(3)19-20-13(18-16)8-10(2)17-15(14)20/h4-8,18H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLBGBSRNGQCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C=C(N3N=C2C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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